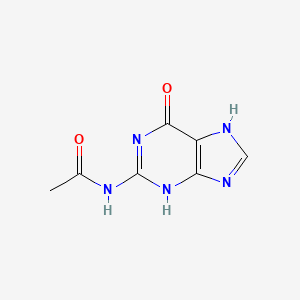

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide, also known as this compound, is a chemical compound with the molecular formula C7H7N5O2. It is a derivative of guanine, a purine nucleobase found in DNA and RNA.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide typically involves the acetylation of guanine. The reaction is carried out by treating guanine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 50-60°C and a reaction time of several hours to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with conditions varying based on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the context of cancer and viral infections.

- Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. This compound has shown promise as a candidate for developing antiviral drugs targeting specific viruses due to its structural similarity to nucleotides .

- Cancer Treatment : The compound has been studied for its role in inhibiting cancer cell proliferation. Its ability to interfere with nucleotide synthesis pathways suggests potential use in chemotherapy regimens .

Biochemical Applications

In biochemistry, this compound serves as a substrate or intermediate in various enzymatic reactions.

- Enzyme Substrate : The compound is utilized in studies involving enzymes that modify purine bases. Its incorporation into biochemical assays helps elucidate enzyme mechanisms and substrate specificity .

- Nucleotide Synthesis Studies : As a purine analog, it is used to investigate the pathways of nucleotide synthesis and metabolism. This includes studies on how modifications to purine structures affect their biological functions .

Molecular Biology Research

This compound plays a significant role in molecular biology research, particularly in genetic studies and the development of gene therapies.

- Gene Therapy Applications : The compound's ability to mimic natural nucleotides makes it useful in designing nucleic acid-based therapeutics. It can be incorporated into oligonucleotides for targeted gene delivery systems .

- Cell Culture Studies : Researchers use this compound to assess its effects on cell growth and differentiation in various culture systems. Its influence on cellular processes provides insights into purine metabolism and its implications for health and disease .

Case Study 1: Antiviral Properties

A study demonstrated that this compound exhibited inhibitory effects on the replication of specific RNA viruses. The mechanism was attributed to its interference with viral RNA synthesis pathways, highlighting its potential as an antiviral agent .

Case Study 2: Cancer Cell Proliferation

In vitro experiments showed that treatment with this compound led to a significant reduction in the proliferation of certain cancer cell lines. This effect was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Mecanismo De Acción

The mechanism of action of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with DNA and RNA, potentially influencing genetic processes and cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

Guanine: The parent compound of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide, guanine is a fundamental component of DNA and RNA.

Adenine: Another purine nucleobase, adenine, shares structural similarities with guanine and its derivatives.

Cytosine: A pyrimidine nucleobase, cytosine, is often compared with purine derivatives due to its role in nucleic acids

Uniqueness

This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and reactivity, making it valuable for various applications .

Propiedades

IUPAC Name |

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSMRDDXWJSGMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)C2=C(N1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)C2=C(N1)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.